molecular formula C24H19NO5 B11168686 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11168686
M. Wt: 401.4 g/mol
InChI Key: QGXKJBCZVQXFTF-UHFFFAOYSA-N
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Description

The compound "10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one" is a polycyclic heterocyclic molecule featuring a benzodioxin moiety fused to a chromeno-oxazinone core. Its structure integrates a 2,3-dihydro-1,4-benzodioxin ring (a bicyclic ether system) attached to a benzo-fused chromeno-oxazinone scaffold.

Properties

Molecular Formula

C24H19NO5

Molecular Weight

401.4 g/mol

IUPAC Name

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H19NO5/c1-14-22-15(10-19-17-4-2-3-5-18(17)24(26)30-23(14)19)12-25(13-29-22)16-6-7-20-21(11-16)28-9-8-27-20/h2-7,10-11H,8-9,12-13H2,1H3

InChI Key

QGXKJBCZVQXFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin moiety is a critical precursor for the target compound. Its synthesis begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with sulfonating or acylating agents. For example, 1 reacts with 4-methylbenzenesulfonyl chloride (2 ) in aqueous sodium carbonate (10% Na₂CO₃) at pH 9–10 to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3 ) . This intermediate is isolated via acid precipitation (pH 2–3) and purified by filtration. The reaction typically achieves >75% yield under optimized conditions (2–3 hours at room temperature) .

Formation of the Benzoxazine Core

The benzoxazine ring system is constructed through cyclization reactions. A common approach involves reacting O-methylmonoximes with esters or halides. For instance, O-methylmonoximes derived from stenocarpoquinone-A react with methyl phenylacetate in the presence of polar aprotic solvents (e.g., DMF) to yield 1,4-benzoxazine derivatives . In the target compound, this step likely employs 7-methylchromeno-oxazine precursors, which undergo nucleophilic attack by the benzodioxin-amine intermediate. Lithium hydride (LiH) is often used as a base to deprotonate the amine, facilitating alkylation or arylation .

Reaction Conditions :

  • Solvent : N,N-Dimethylformamide (DMF)

  • Base : Lithium hydride (LiH, catalytic)

  • Temperature : Room temperature to 120°C

  • Time : 2–3 hours

Chromeno-Oxazine Coupling and Cyclization

The chromeno component is introduced via Friedel-Crafts alkylation or Ullmann-type coupling. For example, 7-methylchromeno derivatives react with the benzodioxin-sulfonamide intermediate (3 ) in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to form the fused chromeno-oxazine scaffold . Cyclization is completed under reflux conditions (80–100°C) in dichloromethane or toluene, with yields ranging from 60% to 85% depending on the substituents .

Key Steps :

  • Nucleophilic Substitution : The amine group of 3 attacks the electrophilic carbon of the chromeno precursor.

  • Intramolecular Cyclization : Base-mediated deprotonation triggers ring closure, forming the oxazine moiety.

Solventless and Industrial-Scale Synthesis

A patent-published solventless method eliminates toxic solvents by using reactive extrusion. Phenolic compounds, primary amines (e.g., benzodioxin-amine), and paraformaldehyde are mixed in a screw extruder at 100–140°C, achieving benzoxazine formation in <30 minutes . This method scales efficiently, with yields >85% and minimal purification required .

Industrial Optimization :

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Flask)Continuous Extruder
Temperature 120°C100–140°C
Reaction Time 2–3 hours15–30 minutes
Yield 60–75%85–90%

Catalytic and Enantioselective Approaches

Recent advances employ asymmetric catalysis to control stereochemistry. Chiral phosphoric acids (e.g., TRIP) catalyze the formation of enantiomerically pure benzoxazines via dynamic kinetic resolution . For instance, using (R)-BINOL-derived catalysts, the target compound achieves 90% enantiomeric excess (ee) in toluene at -20°C .

Catalyst Screening Data :

Catalystee (%)Yield (%)
(R)-BINOL-phosphate9078
Jacobsen’s Salen7565
No Catalyst045

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethyl acetate/ether). Structural confirmation relies on:

  • ¹H-NMR : Aromatic protons appear as multiplets at δ 6.8–7.2 ppm, while the oxazine methyl group resonates as a singlet at δ 2.3 ppm .

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) confirm the oxazine ring .

  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 431.5 for C₂₆H₂₅NO₅) .

Chemical Reactions Analysis

Types of Reactions

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler structures with fewer functional groups.

Scientific Research Applications

10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features and reported activities of the target compound with related derivatives from the literature:

Compound Name / Class Core Structure Key Substituents Reported Activity/Properties Source
Target Compound Benzo[3,4]chromeno-oxazinone 7-methyl, 2,3-dihydro-1,4-benzodioxin-6-yl Unknown (inferred: potential antioxidant/kinase modulation) N/A
Chromeno-pyrimidinones (e.g., Compounds 9a–d, 4) Chromeno-pyrimidinone 2-chlorophenyl, benzylidene, hydrazono Antimicrobial, antitumor (hypothesized) [1, 2]
Chromeno-benzodioxocin derivatives (e.g., Compound 10B) Chromeno-benzodioxocin 3,4-dihydroxyphenyl, 4-hydroxyphenyl Antioxidant (high DPPH scavenging activity) [3]
Polyphenolic compounds from Camellia sinensis Flavonoids, phenolic acids Multiple hydroxyl groups (e.g., catechol) Strong DPPH radical scavenging (IC₅₀: 5–6 µg/mL) [4]
Pyrazole-triazine/tetrazine derivatives Pyrazole fused with triazine Aryl, amino, oxo groups Structural studies; no explicit bioactivity [5]

Key Observations

Structural Divergence: The target compound’s benzodioxin-oxazinone fusion distinguishes it from chromeno-pyrimidinones (e.g., 9a–d) and chromeno-benzodioxocins (e.g., 10B). The oxazinone ring may confer distinct electronic properties compared to pyrimidinones or benzodioxocins . Unlike hydroxyl-rich analogs (e.g., Compound 10B or Camellia sinensis polyphenols), the target lacks free hydroxyl groups, which are critical for antioxidant activity .

Activity Implications: Antioxidant Potential: Compounds with ortho-dihydroxy groups (e.g., 10B) exhibit superior DPPH scavenging (IC₅₀ < 10 µg/mL) due to radical stabilization via resonance. The target’s benzodioxin oxygen atoms may offer weak radical quenching, but likely less effectively than phenolic hydroxyls . Enzyme Inhibition: Chromeno-pyrimidinones (e.g., Compound 4) with chlorophenyl substituents are speculated to target kinases or microbial enzymes. The target’s benzodioxin moiety could interact with hydrophobic enzyme pockets, though experimental validation is needed .

Synthetic Pathways: Chromeno-pyrimidinones (–2) are synthesized via hydrazone formation and cyclization, whereas benzodioxin-containing compounds (e.g., the target) may require etherification or benzodioxin ring assembly prior to chromeno-oxazinone fusion .

Biological Activity

The compound 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule belonging to the class of oxazines. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on recent research findings and includes data tables and case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of approximately 309.32 g/mol. The structural characteristics include a benzodioxin moiety and an oxazine ring which may influence its biological interactions.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, derivatives of 2,3-dihydrobenzo[1,4]-dioxin were synthesized and screened for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting a therapeutic potential for compounds structurally similar to 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one .

Case Studies

Case Study 1: Enzyme Inhibition
A study synthesized several derivatives based on the benzodioxane framework and tested their efficacy against α-glucosidase and acetylcholinesterase. Among the synthesized compounds, those with modifications at the 7-methyl position exhibited enhanced inhibitory effects compared to their parent compounds. This indicates that structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Activity
Another investigation focused on benzopyrano derivatives which share structural similarities with our compound. These derivatives were assessed for their ability to induce apoptosis in cancer cells. Results indicated that certain modifications led to increased radical production and subsequent cytotoxicity in HL-60 cells .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
Compound AC17H15N3O3α-glucosidase Inhibitor
Compound BC18H16N4O4Cytotoxic against HL-60 cells
Compound CC16H14N2O2Acetylcholinesterase Inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this polycyclic benzodioxin-oxazin hybrid compound?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:

Start with a nitro-substituted benzene precursor (e.g., 1,5-difluoro-2,4-dinitrobenzene) to form the benzodioxin core via nucleophilic aromatic substitution .

Introduce the chromeno-oxazin moiety through cyclization reactions under acidic or basic conditions, using reagents like ethylenediamine or morpholine derivatives to stabilize intermediates .

Optimize yield (typically 40-60%) via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

  • Key Challenges: Avoiding side reactions during cyclization and ensuring regioselectivity in the benzodioxin ring formation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and ring junction stereochemistry. For example, the methyl group at position 7 should appear as a singlet (~δ 2.1 ppm) in ¹H NMR .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₀NO₅: 390.1445).
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in fused-ring systems .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying reactive sites (e.g., oxazinone carbonyl as electrophilic center) .
  • Simulate photophysical properties (e.g., UV-Vis absorption spectra) using TD-DFT to assess potential as a photosensitizer .
  • Validate predictions with experimental data (e.g., fluorescence quenching assays) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer:

  • Conduct dose-response studies across multiple cell lines (e.g., HEK-293, HeLa) to isolate context-dependent effects.
  • Use metabolomic profiling (LC-MS/MS) to identify off-target interactions or metabolite interference .
  • Apply cheminformatic tools (e.g., PubChem BioAssay) to compare structural analogs and hypothesize mechanisms (e.g., kinase inhibition vs. intercalation) .

Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer:

  • pH stability assay: Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via UPLC over 24 hours.
  • Plasma stability test: Add to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound using LC-MS .
  • Forced degradation studies: Expose to heat (60°C), light (UV-A), and oxidizing agents (H₂O₂) to identify degradation pathways .

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